Product packaging for 5-Methyl-5-nonanol(Cat. No.:CAS No. 33933-78-7)

5-Methyl-5-nonanol

Cat. No.: B1582256
CAS No.: 33933-78-7
M. Wt: 158.28 g/mol
InChI Key: AGSIGVZAVLOKLP-UHFFFAOYSA-N
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Description

Contextualization within Branched Tertiary Alcohols Research

Branched tertiary alcohols, a class of organic compounds characterized by a hydroxyl (-OH) group attached to a tertiary carbon atom, exhibit distinct properties compared to their primary and secondary counterparts. solubilityofthings.comunacademy.com This structural arrangement, where the carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms, results in increased steric hindrance. cdnsciencepub.com This steric hindrance significantly impacts their reactivity, often favoring elimination reactions (E1) to form alkenes over substitution reactions (SN1). msu.edunumberanalytics.com

The study of branched tertiary alcohols is crucial for understanding fundamental concepts in organic chemistry, such as reaction mechanisms and the influence of molecular structure on physical properties. solubilityofthings.com Research on compounds like 5-methyl-5-nonanol contributes to a deeper understanding of how the size and branching of the alkyl groups affect properties like boiling point, solubility, and reactivity. byjus.com For instance, studies on the heat capacities of various branched alcohols, including the related compound 5-butyl-5-nonanol, have provided insights into alcohol self-association in solution, a key factor influencing their thermodynamic properties. cdnsciencepub.comresearchgate.netcdnsciencepub.com The behavior of these alcohols as solvents and their role as intermediates in the synthesis of other organic molecules are also significant areas of investigation. solubilityofthings.comnumberanalytics.com

Historical Perspective of this compound in Chemical Literature

Historically, research mentioning this compound has appeared in various contexts, often as part of broader studies on the synthesis and properties of alcohols. One of the common methods for synthesizing tertiary alcohols like this compound is through the reaction of a ketone with a Grignard reagent or an organolithium reagent. For example, 5-nonanone (B165733) can be reacted with methyllithium (B1224462) to produce this compound. chemsrc.com

Early literature often focused on the fundamental characterization of such compounds, including the determination of their physical properties and spectroscopic data. The National Institute of Standards and Technology (NIST) Chemistry WebBook, for instance, provides key data for this compound, including its molecular formula (C10H22O), molecular weight, and spectroscopic information such as its infrared (IR) spectrum. nist.govnist.gov These foundational studies are essential for the identification and characterization of the compound in subsequent research.

Current Research Landscape and Future Directions for this compound

Current research on this compound and related branched tertiary alcohols is expanding into more specialized areas. For example, some studies have investigated the role of similar compounds as pheromones in insects. gerli.comflvc.org While 4-methyl-5-nonanol (B104968), a structural isomer, has been identified as an aggregation pheromone for certain palm weevils, the specific biological activity of this compound is an area that could warrant further investigation. gerli.comflvc.orggoogle.comscispace.commedchemexpress.com

The potential for this compound to serve as a volatile organic compound is another area of interest. It has been identified as a volatile substance in the endophyte of orange leaves. targetmol.com The study of volatile organic compounds is significant in fields ranging from atmospheric chemistry to food science. mdpi.comresearchgate.netnih.gov

Future research on this compound could focus on several promising avenues. A more in-depth exploration of its potential biological activities, including antimicrobial or pheromonal effects, could yield valuable applications. Further investigation into its properties as a solvent or as an intermediate in the synthesis of novel materials could also be fruitful. Additionally, detailed studies on its thermodynamic and transport properties are essential for its potential industrial applications. ontosight.ai

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H22O nist.govlookchem.com
Molecular Weight158.28 g/mol chemsrc.comnist.gov
CAS Number33933-78-7 nist.govlookchem.com
Boiling Point201.3°C at 760 mmHg chemsrc.comlookchem.com
Flash Point81.1°C chemsrc.comlookchem.com
Density0.828 g/cm³ chemsrc.comlookchem.com
Refractive Index1.4326 to 1.434 chemsrc.comlookchem.com
LogP3.11780 chemsrc.comlookchem.com

Spectroscopic Data of this compound

SpectroscopyData
Infrared (IR) Spectrum The NIST Chemistry WebBook provides the gas-phase IR spectrum for this compound. nist.gov
Mass Spectrum Electron ionization mass spectrometry data is also available through the NIST database. nist.gov
NMR Spectra While specific NMR data for this compound is not detailed in the provided results, related compounds like 2-methyl-5-nonanol (B13101508) have been characterized using 1D NMR (13C NMR) and GC-MS. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B1582256 5-Methyl-5-nonanol CAS No. 33933-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylnonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-6-8-10(3,11)9-7-5-2/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSIGVZAVLOKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187557
Record name 5-Methyl-5-nonanol
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33933-78-7
Record name 5-Methyl-5-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33933-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-nonanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-5-nonanol
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Synthetic Methodologies for 5 Methyl 5 Nonanol

Classical Organic Synthesis Routes to 5-Methyl-5-nonanol

The most conventional and widely employed methods for synthesizing this compound rely on fundamental organometallic reactions.

Grignard Reactions and Analogous Organometallic Additions for Tertiary Alcohol Formation

The cornerstone of tertiary alcohol synthesis, including this compound, is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. For the synthesis of this compound, there are two primary Grignard strategies.

The first and more direct approach involves the reaction of nonan-5-one with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl). The methyl nucleophile attacks the electrophilic carbonyl carbon of nonan-5-one, and subsequent acidic workup yields the desired this compound.

An alternative, yet equally effective, strategy is the reaction of a smaller ketone with a larger Grignard reagent. For instance, 2-hexanone (B1666271) can be treated with butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr). chemsrc.com In this case, the butyl group acts as the nucleophile, attacking the carbonyl of 2-hexanone. Similarly, the reaction of 2-pentanone with pentylmagnesium bromide would also yield the target molecule. The choice between these routes often depends on the commercial availability and cost of the starting ketone and alkyl halide.

The general reaction scheme for the Grignard synthesis is as follows: Route 1: Nonan-5-one + Methylmagnesium halide → this compound Route 2: 2-Hexanone + Butylmagnesium halide → this compound

Organolithium reagents, such as butyllithium, can also be used in a similar fashion to Grignard reagents for the synthesis of this compound and its analogs. googleapis.comgoogle.com For example, reacting 2-methyl-1-pentanal with n-butyllithium can produce 4-methyl-5-nonanol (B104968), a structurally related alcohol. googleapis.comgoogle.comgoogle.com

Table 1: Comparison of Grignard Synthesis Routes for this compound

Starting Ketone Grignard Reagent Product
Nonan-5-one Methylmagnesium bromide This compound
2-Hexanone Butylmagnesium bromide This compound
2-Pentanone Pentylmagnesium bromide This compound
Methyl formate n-Butylmagnesium chloride 5-Nonanol (B1584527) (related secondary alcohol)

Stereoselective and Asymmetric Synthesis of this compound Stereoisomers

The C5 carbon in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The development of synthetic methods to selectively produce one enantiomer over the other is a significant area of research.

Enantioselective Approaches to the Chiral Center at C5

Achieving an enantioselective synthesis of tertiary alcohols like this compound is challenging due to the steric hindrance around the carbonyl group of the ketone precursor. researchgate.net However, significant progress has been made in the catalytic asymmetric addition of organometallic reagents to ketones. researchgate.netresearchgate.net

These methods often employ a chiral ligand that coordinates to the metal of the organometallic reagent, creating a chiral environment that influences the facial selectivity of the nucleophilic attack on the ketone. This results in the preferential formation of one enantiomer of the tertiary alcohol. acs.org For example, the use of chiral diaminophenol ligands in the asymmetric Grignard synthesis of tertiary alcohols has shown promise in broadening the scope and improving the enantioselectivity of this transformation. acs.org Another approach involves the asymmetric cyanosilylation of ketones to form chiral tertiary cyanohydrins, which are valuable precursors to other chiral synthons. thieme-connect.comchinesechemsoc.org

While specific high-yielding enantioselective syntheses for this compound are not extensively detailed in readily available literature, the general principles of asymmetric organometallic additions to ketones are directly applicable.

Table 2: Examples of Chiral Ligands/Catalysts for Asymmetric Tertiary Alcohol Synthesis

Catalyst/Ligand Type Reaction Type Potential Application
Chiral Diamine/Phenol Ligands Asymmetric Grignard Reaction Enantioselective synthesis of tertiary alcohols researchgate.net
Chiral (salen)AlCl with Phosphorane Asymmetric Cyanosilylation Formation of chiral tertiary cyanohydrins chinesechemsoc.org
Ferrocene-based Bispalladacycle Asymmetric Meisenheimer Rearrangement Stereospecific formation of tertiary allylic alcohols nih.gov

Diastereoselective Synthesis Considerations for Related Branched Nonanols

While this compound itself only possesses one stereocenter and therefore no diastereomers, the principles of diastereoselective synthesis are crucial when considering the synthesis of related branched nonanols with multiple stereocenters. For instance, in the synthesis of 4-methyl-5-nonanol, two adjacent chiral centers are formed, leading to the possibility of syn and anti diastereomers.

The diastereoselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions. For example, the Grignard coupling between 2-methylpentanal (B94375) and n-butylmagnesium bromide has been shown to produce a dominant amount of the threo (or anti) isomer of 4-methyl-5-nonanol. beilstein-archives.org The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. researchgate.net

Furthermore, diastereoconvergent syntheses have been developed for related systems, where a mixture of diastereomeric starting materials can be converted into a single diastereomer of the product, simplifying the synthetic process. nih.gov These advanced strategies, while not directly applied to this compound, are indicative of the level of stereochemical control that can be achieved in the synthesis of complex branched alcohols.

Molecular Structure, Conformation, and Theoretical Chemistry of 5 Methyl 5 Nonanol

Analysis of Stereochemical Aspects of 5-Methyl-5-nonanol

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is fundamental to understanding a compound's properties.

The central carbon atom of this compound, located at the fifth position of the nonane (B91170) chain, is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), and two n-butyl groups (-CH2CH2CH2CH3). For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. khanacademy.org In the case of this compound, the two alkyl chains attached to the central carbon are identical n-butyl groups. Therefore, the molecule does not possess a chiral center and is achiral. This is confirmed by its IUPAC International Chemical Identifier Key (InChIKey), AGSIGVZAVLOKLP-UHFFFAOYSA-N, where the final 'N' indicates the molecule is a standard, non-chiral compound. nist.govuni.lunist.gov

Conformational analysis involves studying the different spatial arrangements of atoms that arise from rotation about single bonds. lumenlearning.com The two n-butyl chains in this compound can rotate freely around their carbon-carbon single bonds, leading to numerous conformations. maricopa.edu The stability of these conformers is primarily influenced by torsional strain and steric strain. bkcc.ac.in

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. Staggered conformations, where the dihedral angle between substituents on adjacent carbons is 60°, are more stable than eclipsed conformations where the angle is 0°. maricopa.edu

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. maricopa.edu In the n-butyl chains, gauche interactions (a type of steric strain where bulky groups are 60° apart) are less stable than anti conformations (where bulky groups are 180° apart). maricopa.edu

The most stable conformation for the n-butyl chains would feature all C-C bonds in a staggered and anti-periplanar arrangement to minimize both torsional and steric strain. maricopa.edubkcc.ac.in Conversely, the least stable conformations would involve eclipsed interactions, particularly between the bulkier ethyl and methyl groups within the butyl chain. lumenlearning.com The principle that "Big-Big" eclipsing interactions are the most destabilizing is a key factor. lumenlearning.com

Table 2: Energetic Cost of Unfavorable Interactions in Alkanes

Interaction Destabilization Energy (kJ/mol)
H-H eclipsed (Torsional) 4.0
H-CH3 eclipsed (Torsional) 6.0
CH3-CH3 eclipsed (Torsional + Steric) 13.0

Note: These are general values for simple alkanes like butane (B89635) and serve to illustrate the principles applied to the butyl chains of this compound. lumenlearning.commaricopa.edu

Chirality of the 5-Substituted Carbon in this compound

Computational Chemistry Studies on this compound

While specific extensive computational studies on this compound are not widely published, methodologies applied to similar long-chain and tertiary alcohols can be described. acs.orgacs.org

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are used to predict the electronic structure and properties of molecules. acs.org For this compound, these calculations would typically be used to:

Determine the optimized molecular geometry, including bond lengths and angles.

Calculate the total energy and relative energies of different conformers.

Predict the distribution of electron density, molecular orbitals, and the dipole moment.

Estimate thermodynamic properties like the enthalpy of formation. chemeo.com

Public databases provide some predicted properties for this compound based on such computational models.

Table 3: Predicted Molecular Properties of this compound

Property Predicted Value
XlogP3-AA 3.4
Topological Polar Surface Area 20.2 Ų
Rotatable Bond Count 6

Data sourced from computational predictions. uni.luguidechem.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com For a system containing this compound, MD simulations could provide insight into:

Bulk Liquid Properties: Simulating a collection of molecules can predict thermophysical properties like density, viscosity, and diffusion coefficients. acs.orgresearchgate.net Studies on other tertiary alcohols have used MD to understand structural fluctuations and aggregation in aqueous solutions. arxiv.orgnih.gov

Conformational Dynamics: MD can track the transitions between different rotational conformers of the alkyl chains in real-time, providing a dynamic picture of the molecule's flexibility.

Intermolecular Interactions: The simulations can reveal how this compound molecules interact with each other and with other solvent molecules, highlighting the role of hydrogen bonding from the hydroxyl group and van der Waals forces from the alkyl chains. acs.org Force fields like OPLS-AA are often employed for atomistic simulations of alcohols. acs.orgmdpi.com

Computational methods are also employed to predict how molecules interact with electromagnetic radiation, which is the basis of spectroscopy. acs.org

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for this compound. nist.gov Key features include a strong, broad absorption band for the O-H stretch of the alcohol group (typically around 3300-3600 cm⁻¹) and sharp absorptions for C-H stretching in the alkyl chains (around 2850-3000 cm⁻¹). Quantum calculations can predict vibrational frequencies to help assign these experimental peaks.

Collision Cross Section (CCS): This property, related to the shape of a molecule in the gas phase, can be predicted computationally. For this compound, predicted CCS values have been calculated for different adducts, which is useful in mass spectrometry analysis. uni.lu

Table 4: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 159.17435 139.4
[M+Na]+ 181.15629 148.9

Data sourced from PubChemLite. uni.lu

Molecular Dynamics Simulations of this compound Systems

Intermolecular Interactions and Self-Association of this compound

The dominant intermolecular force governing the behavior of alcohols is hydrogen bonding. irb.hr The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability leads to the self-association of alcohol molecules into larger supramolecular assemblies, which significantly influences their physical properties such as boiling point, viscosity, and heat capacity.

Hydrogen Bonding Networks in Tertiary Alcohol Assemblies

In the liquid state, tertiary alcohols like this compound form complex hydrogen-bonded networks. Unlike linear primary alcohols which predominantly form chain-like clusters, the bulky nature of tertiary alcohols introduces significant steric constraints. researchgate.netacs.org The archetype for studying such phenomena is tert-butanol, which forms micelle-like supermolecular clusters. acs.orgacs.org These assemblies can consist of various structures, including small cyclic arrangements and short, branched chains.

Molecular dynamics simulations and diffraction studies on similar alcohols show that the extent and topology of these hydrogen-bonded networks are a delicate balance between the directional, attractive force of the hydrogen bond and the repulsive steric interactions of the bulky alkyl groups. acs.orgacs.org In solutions with inert solvents, the equilibrium can shift between monomeric (free) alcohol molecules and various associated species (polymers), with cyclic species often being significant at lower alcohol concentrations. researchgate.netcdnsciencepub.com

Steric Effects on Molecular Packing and Association Phenomena

The molecular structure of this compound is defined by significant steric hindrance around the hydroxyl group. The central carbon atom is bonded to a methyl group and two four-carbon n-butyl groups, which effectively shield the -OH group. This steric shielding has profound consequences for the molecule's ability to self-associate. nih.govrsc.org

Research on a range of branched and cyclic alcohols demonstrates that as the steric hindrance around the hydroxyl group increases, the capability for self-association is reduced. cdnsciencepub.com This effect can be quantified by measuring thermodynamic properties like the apparent molar heat capacity. For a series of isomeric alcohols, as the hydroxyl group becomes more sterically hindered (moving from a primary to a secondary, and then to a tertiary carbon), the associational contribution to the heat capacity of the pure liquid decreases significantly. This indicates weaker or less extensive hydrogen bonding networks. cdnsciencepub.com The bulky alkyl groups are an obstacle to the close approach required for optimal hydrogen bond formation and efficient molecular packing. acs.orgmdpi.com

This principle is illustrated by comparing the heat capacities of different alcohols. A linear 1-alcohol, with its easily accessible -OH group, will have a large associational contribution to its heat capacity. In contrast, a highly hindered tertiary alcohol like this compound is expected to have a much smaller value, reflecting its diminished ability to form extended hydrogen-bonded chains. cdnsciencepub.com

Table 3: Effect of Steric Hindrance on the Associational Contribution to the Heat Capacity of Pure Alcohols at 25°C
AlcoholTypeCₚ⁰(assoc) (J K⁻¹ mol⁻¹)
1-HexanolPrimary101.9
CyclohexanolSecondary91.9
3-Methyl-3-pentanolTertiary56.4
1-DecanolPrimary145.2
5-DecanolSecondary104.2
4-Propyl-4-heptanolTertiary70.3
Data adapted from Caceres-Alonso, M. et al., Can. J. Chem. 66, 989 (1988). cdnsciencepub.com Cₚ⁰(assoc) represents the associational part of the pure alcohol heat capacity, which decreases as steric hindrance around the -OH group increases (Primary < Secondary < Tertiary).

Spectroscopic Characterization Techniques for 5 Methyl 5 Nonanol

Vibrational Spectroscopy Applications in 5-Methyl-5-nonanol Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrations of chemical bonds, such as stretching and bending. These frequencies are characteristic of the types of bonds and functional groups present, making vibrational spectroscopy a powerful tool for functional group identification and structural analysis.

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups in this compound: the hydroxyl (-OH) group and the carbon-oxygen (C-O) single bond. The gas-phase IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. For a tertiary alcohol like this compound, this typically appears as a broad band in the region of 3600-3200 cm⁻¹ in a condensed phase due to hydrogen bonding. In the gas phase, a sharper peak is expected around 3650-3580 cm⁻¹. The spectrum for this compound shows a distinct peak in this region, confirming the presence of the hydroxyl group. nist.gov

Another key diagnostic absorption is the C-O stretching vibration. For tertiary alcohols, this bond vibration typically absorbs in the range of 1200-1100 cm⁻¹. This absorption is a reliable indicator of the alcohol's substitution pattern. The presence of a strong band in this region of the this compound spectrum further supports its classification as a tertiary alcohol. nist.gov The spectrum also shows characteristic C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ range.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Observed in this compound
O-H Stretch3650-3580 (gas, free)Yes nist.gov
C-H Stretch (alkane)3000-2850Yes nist.gov
C-O Stretch (tertiary)1200-1100Yes nist.gov

This table is generated based on typical values for tertiary alcohols and the available NIST gas-phase IR spectrum data.

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy detects the scattering of light from molecular vibrations that cause a change in polarizability. For a molecule like this compound, which has a largely non-polar hydrocarbon backbone, Raman spectroscopy can provide significant structural information. spectroscopyonline.com

Infrared (IR) Spectroscopy for Hydroxyl and Carbon-Oxygen Stretching Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Due to the symmetry of the molecule, with two identical butyl chains attached to the central carbon, a simplified spectrum is expected.

The key resonances would include:

A singlet for the proton of the hydroxyl group (-OH). Its chemical shift can vary depending on concentration, solvent, and temperature.

A singlet for the three protons of the methyl group (-CH₃) attached to the C5 carbon.

A series of multiplets for the methylene protons (-CH₂) of the two butyl chains.

A triplet for the terminal methyl protons (-CH₃) of the two butyl chains.

While experimental ¹H NMR data for this compound is not widely published, analysis of the closely related 4-methyl-5-nonanol (B104968) shows a multiplet for the terminal methyl groups around 1.00 ppm and a complex multiplet for the methylene protons between 1.20-1.60 ppm. scispace.com A similar pattern would be anticipated for this compound.

Table 2: Predicted Proton (¹H) NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
C1-H₃, C9-H₃~0.9Triplet
C2/C3/C4-H₂, C6/C7/C8-H₂~1.2-1.5Multiplet
C5-CH₃~1.1Singlet
C5-OHVariableSinglet

This table is based on general principles of ¹H NMR and data from analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single peak. Due to the molecule's symmetry, fewer than 10 signals are expected.

The key signals would be:

A signal for the quaternary carbon (C5) bonded to the hydroxyl group, typically in the 70-80 ppm range.

A signal for the methyl carbon attached to C5.

Signals for the four unique methylene carbons in the butyl chains.

A signal for the terminal methyl carbons of the butyl chains.

Experimental ¹³C NMR data for the related secondary alcohol 5-nonanol (B1584527) shows the carbinol carbon at approximately 71 ppm, with the other alkyl carbons appearing between 14 and 40 ppm. chemicalbook.com For this compound, the C5 carbon would be expected in a similar, slightly downfield region due to the tertiary substitution.

Table 3: Predicted Carbon-13 (¹³C) NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C5~75
C4, C6~35-45
C5-CH₃~25-35
C2, C8 & C3, C7~20-30
C1, C9~14

This table is based on general principles of ¹³C NMR and data from analogous compounds.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. pitt.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the butyl chains. For instance, it would show a correlation between the terminal methyl protons (C1/C9) and the adjacent methylene protons (C2/C8), and sequentially along the chain, confirming the structure of the alkyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. columbia.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the definitive assignment of the proton signals to their corresponding carbon atoms. The quaternary C5 carbon would be absent from this spectrum.

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure of this compound, leaving no ambiguity about the atomic arrangement. scholaris.ca

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Mass Spectrometry (MS) in the Characterization of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from a sample. For this compound, various MS techniques provide complementary information, from characteristic fragmentation patterns to unambiguous molecular weight confirmation.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that bombards a sample with high-energy electrons (typically 70 eV). memphis.eduuni-saarland.de This process not only ionizes the molecule to form a molecular ion (M•+) but also imparts significant internal energy, leading to extensive and characteristic fragmentation. memphis.eduuni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, useful for structural identification by analyzing the fragmentation patterns. unito.it

For alcohols, the molecular ion peak in EI-MS is often weak or entirely absent due to the rapid fragmentation of the initial ion. libretexts.orgmiamioh.edu The fragmentation of this compound, a tertiary alcohol, is dominated by two primary pathways:

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. msu.edu For this compound, this can occur in two ways: the loss of a butyl radical (•C4H9) or the loss of a methyl radical (•CH3). The loss of the larger alkyl group is generally preferred. miamioh.edu

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound (CAS No. 33933-78-7). nist.govnist.gov The spectrum is characterized by the absence of a discernible molecular ion peak at m/z 158. The most significant fragments arise from alpha-cleavage and dehydration events.

Table 1: Prominent Fragment Ions in the EI-MS Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
101 [C₇H₁₃O]⁺ Loss of a butyl radical (•C₄H₉) via alpha-cleavage.
87 [C₅H₁₁O]⁺ Loss of a butyl radical (•C₄H₉) and subsequent loss of CH₂.
71 [C₅H₁₁]⁺ Loss of a butyl radical and the C-OH group.
57 [C₄H₉]⁺ Butyl cation formed from cleavage.

This interactive table summarizes the key fragmentation data for this compound under Electron Ionization conditions.

Soft Ionization Techniques for Molecular Weight Confirmation

Due to the high degree of fragmentation and the potential absence of a molecular ion in EI-MS, soft ionization techniques are employed to confirm the molecular weight of an analyte. jeol.com These methods impart less energy to the molecule during the ionization process, resulting in significantly less fragmentation and typically producing a prominent pseudo-molecular ion, such as a protonated molecule [M+H]⁺. mdpi.comru.nl

Common soft ionization techniques applicable to this compound include:

Chemical Ionization (CI): In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized by electrons. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to create [M+H]⁺ ions. uni-saarland.de This gentle process leaves the molecular structure largely intact.

Electrospray Ionization (ESI): ESI is particularly suited for polar molecules and is often coupled with liquid chromatography (LC). thermofisher.comnih.gov A solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (often [M+H]⁺ or sodium adducts [M+Na]⁺) are ejected into the gas phase.

For this compound (Molecular Weight: 158.28 g/mol ), the application of a soft ionization technique like ESI or CI would be expected to produce a strong signal at m/z 159, corresponding to the protonated molecule [C₁₀H₂₂O+H]⁺. nist.govchemeo.com This provides clear and unambiguous confirmation of the compound's molecular weight, complementing the structural data obtained from EI-MS.

Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Tandem mass spectrometry, or MS/MS, provides an additional layer of structural detail by analyzing the fragmentation of a specific, pre-selected ion. thermofisher.com This technique involves multiple stages of mass analysis. First, an ion of interest (the precursor ion) is selected from the initial mass spectrum. This precursor ion is then fragmented, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry. thermofisher.commdpi.com

In the analysis of this compound, an MS/MS experiment would typically proceed as follows:

Ionization and Precursor Selection: The compound is ionized using a soft ionization method like ESI to generate the protonated molecule [M+H]⁺ at m/z 159. This ion is selected as the precursor.

Fragmentation: The selected m/z 159 ion is subjected to CID. The primary and most facile fragmentation pathway for the protonated alcohol is the neutral loss of a water molecule.

Product Ion Analysis: The resulting product ions are mass-analyzed. The loss of water (18 Da) from the precursor ion at m/z 159 would generate a prominent product ion at m/z 141.

Further fragmentation of the m/z 141 ion can provide more detailed information about the carbon skeleton. This multi-stage analysis confirms the identity and structure of the compound with a high degree of confidence.

Table 2: Representative MS/MS Transitions for this compound

Precursor Ion (m/z) Proposed Precursor Structure Collision-Induced Dissociation (CID) Product Ion (m/z) Proposed Product Structure / Neutral Loss
159 [C₁₀H₂₂O+H]⁺ 141 [C₁₀H₂₁]⁺ (Loss of H₂O)
141 [C₁₀H₂₁]⁺ 85 [C₆H₁₃]⁺ (Loss of C₄H₈)

This interactive table illustrates potential fragmentation pathways in a tandem MS analysis of this compound.

Reactivity and Chemical Transformations of 5 Methyl 5 Nonanol

Derivatization Reactions of the Hydroxyl Group in 5-Methyl-5-nonanol

The hydroxyl group of this compound can be derivatized through various reactions, including esterification and etherification, to produce a range of other functional compounds. solubilityofthings.comsolubilityofthings.com

Esterification of alcohols is a common transformation. solubilityofthings.com For instance, 4-methyl-5-thiazoleethanol (B42058) has been shown to undergo a one-step esterification reaction. medchemexpress.com While specific protocols for this compound are not detailed in the provided results, general methods for esterifying tertiary alcohols would be applicable. These often involve reaction with a carboxylic acid or an acyl halide in the presence of a catalyst.

Etherification of tertiary alcohols can be achieved under acidic conditions. masterorganicchemistry.com The protonation of the alcohol creates a good leaving group (water), which can then be displaced by another alcohol molecule in an SN1-type reaction to form an ether. masterorganicchemistry.com

The tertiary alcohol group of this compound can be converted into other functional groups. fiveable.me A key reaction is the conversion to an alkyl halide by treatment with hydrohalic acids (HX). masterorganicchemistry.com This reaction proceeds through an SN1 mechanism, involving the formation of a tertiary carbocation intermediate. masterorganicchemistry.com

ReactionReagentsProductMechanismReference
EsterificationCarboxylic Acid/Acyl HalideEsterNucleophilic Acyl Substitution solubilityofthings.commedchemexpress.com
EtherificationAlcohol, Acid CatalystEtherSN1 masterorganicchemistry.com
Alkyl Halide FormationHX (HCl, HBr, HI)Alkyl HalideSN1 masterorganicchemistry.com

Esterification and Etherification Protocols

Catalytic Transformations Involving this compound

Catalytic processes can be employed to transform this compound into other valuable chemicals. For example, the dehydration of 5-nonanol (B1584527), a related secondary alcohol, to nonene can be achieved using an acid catalyst. google.com This nonene can then be isomerized to produce branched olefins. google.com Similar dehydration and subsequent isomerization reactions could be envisioned for this compound.

Furthermore, the reduction of ketones can yield alcohols. For example, 4-methyl-5-nonanone (B104976) can be reduced to 4-methyl-5-nonanol (B104968). google.com Conversely, this implies that the corresponding alcohol, this compound, could be synthesized via the reduction of 5-methyl-5-nonanone.

Homogeneous Catalysis Applications

Homogeneous catalysis offers a powerful tool for the transformation of alcohols, including tertiary alcohols like this compound. While specific studies focusing exclusively on this compound are limited, the principles of homogeneous catalysis can be applied to predict its reactivity. Key transformations for tertiary alcohols often involve oxidation and functionalization of the hydroxyl group.

One relevant area of homogeneous catalysis is the oxidation of alcohols. For instance, manganese complexes, such as those based on the N,N',N''-trimethyl-1,4,7-triazacyclononane (tmtacn) ligand, have been effectively used for the oxidation of secondary alcohols. In a study on the oxidation of various alcohols, 5-nonanol, a secondary alcohol isomer of this compound, was successfully converted to 5-nonanone (B165733) with high conversion rates using a [Mn(IV)2(μ-O)3(tmtacn)2]2+ catalyst in a tert-butyl alcohol/water solvent system with hydrogen peroxide as the oxidant rug.nl. While tertiary alcohols like this compound lack a hydrogen atom on the carbinol carbon and are resistant to direct oxidation to ketones, they can undergo other oxidative transformations or require different catalytic systems. The steric hindrance around the tertiary hydroxyl group in this compound would also play a significant role in its reactivity compared to linear secondary alcohols.

Another potential application of homogeneous catalysis is the functionalization of the tertiary hydroxyl group. This can involve nucleophilic substitution where the hydroxyl group is first activated by the catalyst. Recent advances have focused on the catalytic functionalization of tertiary alcohols to create fully substituted carbon centers, a process that is highly valuable in organic synthesis. rsc.org These reactions often proceed through the formation of a carbocation intermediate, which can then be attacked by a nucleophile. For this compound, this could lead to the introduction of various functional groups at the C5 position.

Furthermore, cooperative catalysis strategies involving hydrogen-bond donors and acceptors have been developed for the dehydration of diols to form cyclic ethers. nih.gov While this compound is not a diol, the principle of activating the C-O bond through hydrogen bonding with a homogeneous catalyst could be applicable to promote other transformations, such as etherification or elimination reactions under milder conditions than traditional acid catalysis.

Catalyst SystemSubstrate ExampleTransformationKey Findings
[Mn(IV)2(μ-O)3(tmtacn)2]2+ / H2O25-NonanolOxidation>95% conversion to 5-nonanone in a tert-BuOH/H2O solvent system. rug.nl
VariousTertiary AlcoholsNucleophilic SubstitutionVersatile method for constructing fully substituted carbon centers. rsc.org
Ionic Liquid (e.g., [HO-EtMIm][OTf])DiolsDehydrative CyclizationCooperative hydrogen-bond donor-acceptor catalysis enables etherification under mild, acid-free conditions. nih.gov

Heterogeneous Catalysis and Solid-State Reactions

Heterogeneous catalysis provides several advantages for chemical transformations, including ease of catalyst separation and recycling. For tertiary alcohols such as this compound, a primary reaction pathway under heterogeneous catalytic conditions is dehydration to form alkenes.

The use of solid acid catalysts is a common approach for alcohol dehydration. Amberlyst®-15, a sulfonic acid-based ion-exchange resin, has been demonstrated as an effective and reusable heterogeneous catalyst for the dehydration of various tertiary alcohols. researchgate.net Under mild conditions, these catalysts can promote the elimination of water to yield the corresponding alkenes. In the case of this compound, dehydration would be expected to produce a mixture of isomeric decenes. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

Another important area of heterogeneous catalysis is hydrodeoxygenation (HDO), a process that removes oxygen from organic compounds. A study on the HDO of various alcohols using bimetallic catalysts (such as Ir-Mo, Rh-Mo, and Pt-Mo on a silica (B1680970) support) revealed that tertiary alcohols primarily undergo a dehydration-hydrogenation sequence. rsc.org For a tertiary alcohol like 2,6-dimethylheptan-2-ol, the reaction proceeds first by dehydration to form alkenes, which are then subsequently hydrogenated to the corresponding alkane. rsc.org This suggests that under HDO conditions, this compound would likely be converted to a mixture of decenes, followed by their hydrogenation to produce 5-methyldecane. The study also noted that some bimetallic catalysts, like Pd-Mo/SiO2, show selectivity for the HDO of tertiary alcohols over primary alcohols. rsc.org

Solid-state reactions involving this compound are less documented. However, the principles of heterogeneous catalysis often apply to reactions where one of the components is in a solid phase. For example, the catalytic sites on the surface of a solid catalyst govern the reaction pathway. The stability of these catalysts is crucial, and in the context of alcohol dehydration, coking (the formation of carbonaceous deposits) can lead to deactivation over time.

CatalystSubstrate TypeTransformationKey Findings
Amberlyst®-15Tertiary AlcoholsDehydrationEfficient and reusable catalyst for alkene formation under mild conditions. researchgate.net
Ir-Mo/SiO2Tertiary AlcoholsHydrodeoxygenationProceeds via a dehydration-hydrogenation mechanism. rsc.org
Pd-Mo/SiO2Tertiary AlcoholsSelective HydrodeoxygenationShows selectivity for tertiary alcohols over primary alcohols. rsc.org

Biocatalytic Approaches to this compound Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. For alcohols, lipases are a commonly employed class of enzymes, particularly for esterification and transesterification reactions.

While specific studies on the biocatalytic transformation of this compound are not widely available, research on related alcohols provides insight into potential enzymatic reactions. Lipase-catalyzed transesterification of nonanol has been reported in non-conventional media like supercritical carbon dioxide. iupac.org This suggests that this compound could also serve as a substrate for lipase-catalyzed esterification or transesterification to produce corresponding esters. These esters could have applications in the flavor and fragrance industry.

However, the steric hindrance of a tertiary alcohol can significantly impact enzyme activity. The active site of an enzyme is highly specific, and the bulky nature of the methyl group at the C5 position, in addition to the two butyl chains, may hinder the access of this compound to the catalytic site of many lipases. The efficiency of such a biocatalytic reaction would therefore be highly dependent on the specific lipase (B570770) used, as different lipases exhibit varying degrees of tolerance to sterically demanding substrates. For example, lipases from Pseudomonas cepacia and Mucor miehei have been used in the kinetic resolution of sterically hindered alcohols, indicating their potential applicability. researchgate.net

The reaction medium also plays a crucial role in biocatalysis. The use of organic solvents or solvent-free systems can be advantageous for esterification reactions by shifting the equilibrium towards product formation. mdpi.comscience.gov The choice of solvent can also influence the enzyme's stability and activity. mdpi.com

Enzyme ClassPotential ReactionSubstrate ExampleConsiderations
LipaseEsterification/TransesterificationNonanolThe steric hindrance of the tertiary hydroxyl group in this compound may affect reaction efficiency. iupac.org
LipaseKinetic ResolutionRacemic AlcoholsLipases can exhibit enantioselectivity towards sterically hindered substrates. researchgate.net

Degradation Pathways and Environmental Fate of 5 Methyl 5 Nonanol

Biotic Degradation and Biodegradation Studies of 5-Methyl-5-nonanol

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process in determining the environmental persistence of many chemicals.

The microbial metabolism of alcohols is a well-established process, often involving enzymes like alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov However, the branched structure of tertiary alcohols presents a challenge for microbial degradation, often resulting in slower breakdown rates compared to their linear counterparts. libretexts.orgresearchgate.net

Microbial degradation of smaller tertiary alcohols like tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA) has been observed. researchgate.netnih.govnih.govasm.org These processes can be initiated by hydroxylation, where a monooxygenase enzyme introduces another hydroxyl group, or by desaturation, which forms an unsaturated alcohol. researchgate.netnih.gov For example, the bacterium Aquincola tertiaricarbonis L108 can degrade TAA. researchgate.netnih.gov However, research suggests that the enzymes in these known tertiary alcohol-degrading bacteria are not well-suited for the efficient conversion of alcohols with more than five carbon atoms. researchgate.net This implies that the degradation of a C10 compound like this compound may be limited in these organisms.

While specific studies on the microbial metabolism of this compound are scarce, general principles of hydrocarbon and alcohol degradation suggest that if it occurs, it would likely be initiated by an oxidative attack.

The enzymatic machinery involved in the degradation of tertiary alcohols is a key area of research. For smaller tertiary alcohols, monooxygenase enzymes, such as the Rieske nonheme mononuclear iron oxygenase MdpJ, have been identified as crucial for initiating the degradation cascade. researchgate.netnih.gov

The degradation of TBA is thought to proceed through hydroxylation to form 2-methylpropan-1,2-diol, which is then oxidized to 2-hydroxyisobutyric acid. researchgate.netnih.gov For TAA, a desaturation pathway has been proposed, leading to the formation of the hemiterpene 2-methyl-3-buten-2-ol. researchgate.netnih.gov

The enzymatic degradation of long-chain branched alcohols like this compound is not well-documented. Based on the metabolism of other complex alcohols and hydrocarbons, potential enzymatic steps could involve: mdpi.comnih.gov

Oxidation: Initial attack by an oxygenase (e.g., a cytochrome P450 monooxygenase) to introduce a functional group. nih.govontosight.ai

Dehydrogenation: Conversion of the alcohol to a ketone by an alcohol dehydrogenase. nih.gov

Further Oxidation: Subsequent breakdown of the resulting ketone or other intermediates.

Without specific experimental data, the key intermediates in the degradation of this compound remain speculative.

Proposed Enzymatic StepEnzyme ClassPotential IntermediateReference
Initial OxidationMonooxygenase (e.g., Cytochrome P450)Hydroxylated this compound nih.govontosight.ai
DehydrogenationAlcohol Dehydrogenase5-Methyl-5-nonanone nih.gov
DesaturationDesaturaseUnsaturated this compound researchgate.netnih.gov

The environmental persistence of a chemical is its ability to resist degradation. Given the challenges in both abiotic and biotic degradation of branched tertiary alcohols, this compound may exhibit some degree of persistence in the environment. The lack of ready biodegradability data for this specific compound makes a definitive assessment difficult. One study on a related branched C12-15 alcohol mixture found it to be readily biodegradable, suggesting that longer-chain branched alcohols can be degraded under certain conditions. europa.eu

Bioaccumulation is the process by which a chemical accumulates in an organism. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogP or Log Kow). A higher LogP value generally indicates a greater potential for bioaccumulation. The estimated LogP for this compound is 3.11780, with an XLogP3 value of 3.4. lookchem.com These values suggest a moderate potential for bioaccumulation. However, it is important to note that these are estimated values, and experimental data is needed for confirmation. For comparison, the calculated LogP for the isomer 4-methyl-5-nonanol (B104968) is 3.7. herts.ac.uk


Enzymatic Degradation Processes and Key Intermediates

Advanced Analytical Methods for Environmental Monitoring of this compound Degradation Products

The environmental monitoring of this compound and its degradation products necessitates highly sensitive and selective analytical methods capable of identifying and quantifying these compounds in complex matrices such as water, soil, and air. Given the structural characteristics of this compound as a tertiary alcohol, analytical strategies often parallel those used for other volatile organic compounds (VOCs) and polar oxygenates found in the environment. Advanced chromatographic and spectrometric techniques are indispensable for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile and volatile organic compounds, including alcohol degradation products. inchem.org For enhanced sensitivity and specificity, especially in complex environmental samples, sample preparation and introduction techniques such as solid-phase microextraction (SPME) and thermal desorption (TD) are frequently employed. elsevier.esmdpi.com SPME is a solvent-free extraction method that concentrates analytes from a sample onto a coated fiber, which is then directly desorbed into the GC inlet. mdpi.com This technique is effective for a wide range of VOCs and can be adapted for both headspace and direct immersion sampling. mdpi.com

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for analyzing more polar and less volatile degradation products that may not be amenable to GC analysis. epa.gov LC-MS/MS provides excellent selectivity and sensitivity, allowing for the detection of trace levels of contaminants in water samples. epa.gov The development of methods using LC-MS/MS often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components prior to analysis. epa.gov

The following tables summarize key advanced analytical methods and their typical parameters applicable to the monitoring of this compound degradation products, based on established methods for similar chemical classes.

Table 6.3.1: Gas Chromatography-Based Methods for Analysis

ParameterTechnique: SPME-GC-MSTechnique: TD-GC-MS
Target Analytes Volatile and semi-volatile degradation products (e.g., smaller alcohols, ketones, aldehydes). inchem.orgmdpi.comWide range of VOCs, including volatile degradation products. elsevier.esresearchgate.net
Sample Preparation Solid-Phase Microextraction (SPME): Fiber (e.g., CAR/PDMS/DVB) exposed to sample headspace or immersed directly. mdpi.comThermal Desorption (TD): Analytes collected on sorbent tubes (e.g., Tenax TA) and thermally desorbed. elsevier.es
GC Column Typically a non-polar or mid-polar capillary column (e.g., RXi-1MS, DB-5ms). elsevier.esCapillary column selected based on analyte polarity (e.g., Restek RXi-1MS). elsevier.es
Detector Mass Spectrometer (MS), operated in scan mode for identification or selected ion monitoring (SIM) for quantification. elsevier.esmdpi.comMass Spectrometer (MS), providing structural information for compound identification. elsevier.esresearchgate.net
Typical Conditions Injector temperature programmed for efficient desorption (e.g., 250 °C). Oven temperature programmed for separation (e.g., 35 °C hold, ramp to 270 °C). elsevier.esmdpi.comTwo-stage desorption: Tube to cold trap, then trap to GC column. Oven temperature programming to separate complex mixtures. elsevier.esresearchgate.net
Advantages Solvent-free, simple, sensitive, suitable for automation. mdpi.comExcellent for air/gas samples, high sensitivity for volatile compounds. elsevier.es
Limitations Fiber lifetime, potential for matrix interference. mdpi.comLess suitable for non-volatile compounds, requires specialized desorption equipment.

Table 6.3.2: Liquid Chromatography-Based Methods for Analysis

ParameterTechnique: LC-MS/MS
Target Analytes Polar, water-soluble, and less volatile degradation products (e.g., hydroxylated or carboxylated derivatives). epa.gov
Sample Preparation Solid-Phase Extraction (SPE) to concentrate analytes and clean up the sample. epa.gov
LC Column Reversed-phase column (e.g., C18) is commonly used for separating moderately polar compounds. epa.gov
Mobile Phase Gradient elution with a mixture of water (often with formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile (B52724).
Detector Tandem Mass Spectrometer (MS/MS) using electrospray ionization (ESI) in either positive or negative mode. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. epa.govshimadzu.com
Advantages High sensitivity and selectivity for polar and non-volatile compounds, suitable for complex aqueous matrices. epa.govshimadzu.com
Limitations Higher equipment cost, potential for matrix effects (ion suppression/enhancement). nih.gov

The choice of analytical method depends on the specific degradation products being targeted and the environmental matrix. For a comprehensive environmental fate assessment, a combination of these advanced techniques is often necessary to capture the full range of potential degradation intermediates, from volatile byproducts to more persistent, polar metabolites. mdpi.com

Applications in Organic Synthesis and Materials Science Research

5-Methyl-5-nonanol as a Building Block in Complex Molecule Synthesis

With its defined ten-carbon backbone and a reactive hydroxyl group on a tertiary carbon, this compound presents a unique starting point for creating intricate molecular architectures.

This compound has been utilized as a precursor alcohol in specialized chemical research. A notable application is in the study of atmospheric chemistry, specifically in understanding the formation of secondary organic aerosols (SOA). In this context, this compound is used as the starting material to synthesize 5-methyl-5-nonyl nitrite (B80452) (C₁₀H₂₁ONO). The subsequent photolysis of this alkyl nitrite generates a specific, structurally defined alkoxy radical (the 5-methyl-5-nonyl-oxy radical). This method allows researchers to isolate and study the atmospheric reaction pathways of individual radical species, which is crucial for developing accurate models of air quality and climate. The synthesis from the alcohol is a critical first step, enabling a detailed examination of how the chemical structure of an alkoxy radical influences SOA yields and composition.

As a tertiary alcohol, this compound's hydroxyl group can be substituted in nucleophilic substitution reactions (e.g., to form alkyl halides) or undergo elimination reactions to form alkenes (5-methyl-4-nonene and 5-methyl-5-nonene). These products can then serve as intermediates in further synthetic sequences.

While direct use of this compound as a chiral auxiliary is not extensively documented, its structure is relevant to the principles of chiral auxiliary design. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide a reaction to produce a specific stereoisomer. The synthesis and resolution of tertiary alcohols can be challenging due to steric hindrance around the chiral center. core.ac.uk

Research into the enzymatic resolution of sterically hindered substrates, such as bulky secondary and tertiary alcohols, is an active field. core.ac.uk Enzymes like proteases and lipases can exhibit high enantioselectivity in the hydrolysis of esters derived from such alcohols. core.ac.uk Given that this compound is a tertiary alcohol, its enantiomers could potentially be resolved through such biocatalytic methods. Once resolved, the enantiomerically pure alcohol could be attached to a prochiral substrate to direct stereoselective transformations. However, the development and application of this compound itself as a chiral auxiliary remains a topic for future research exploration.

Precursor in Multistep Organic Transformations

Potential Applications of this compound Derivatives in Advanced Materials

The hydrocarbon structure of this compound provides a foundation for derivatives that could be employed in the creation of advanced materials with specific properties.

Derivatives of this compound hold theoretical potential for use as monomers in polymer synthesis. For instance, esterification of the alcohol with acrylic acid or methacrylic acid would yield 5-methyl-5-nonyl acrylate (B77674) or methacrylate. These monomers could be polymerized to create polymers with unique characteristics. The bulky, branched C10 alkyl group would likely impart properties such as:

Increased Hydrophobicity: Enhancing water repellency in coatings or films.

Lowered Glass Transition Temperature (Tg): Acting as an internal plasticizer, making the resulting polymer more flexible.

Modified Solubility: Affecting the polymer's solubility in various organic solvents.

Such polymers could find applications as specialty additives, binders in coatings, or components in pressure-sensitive adhesives.

Long-chain alcohols and their derivatives are fundamental components in the formulation of surfactants and emulsifiers. Nonanols, in general, are used in these applications. For example, 1-nonanol has been used as a component of the supported liquid membrane in the extraction of surfactants from aqueous solutions. researchgate.net Furthermore, novel deep eutectic solvents (DESs) based on 1-nonanol have been synthesized and studied for their properties and applications in liquid-liquid extraction. researchgate.net

Derivatives of this compound could be developed into novel surfactants.

Non-ionic Surfactants: Through ethoxylation (reaction with ethylene (B1197577) oxide), a poly(ethylene glycol) chain could be added to the oxygen atom, creating a non-ionic surfactant. The branched hydrophobic tail of the 5-methyl-5-nonyl group would influence the surfactant's packing at interfaces and its micelle-forming properties, potentially leading to different emulsification or dispersion characteristics compared to linear alcohol-based surfactants.

Anionic Surfactants: Sulfation of the hydroxyl group would produce an alkyl sulfate, a type of anionic surfactant.

Polymer Chemistry and Monomer Applications

Research into Novel Synthetic Applications of this compound

Current research points toward several novel avenues for the application of this compound. Its established use as a precursor for generating specific alkoxy radicals for atmospheric studies is a prime example of a specialized synthetic application.

Future research could focus on systematically exploring the potential of its derivatives. The synthesis and characterization of polymers derived from 5-methyl-5-nonyl (meth)acrylate would be a logical step to verify the theoretical properties discussed. Similarly, the synthesis and performance evaluation of surfactants based on the this compound backbone could lead to new emulsifiers or dispersing agents with tailored properties for use in personal care, industrial cleaning, or agrochemical formulations.

The table below summarizes the key properties of this compound.

Table 1: Physicochemical Properties of this compound
Property Value
Molecular Formula C₁₀H₂₂O uni.lu
Molecular Weight 158.28 g/mol uni.lu
CAS Number 33933-78-7 lookchem.com
Density 0.828 g/cm³ lookchem.com
Boiling Point 201.3°C at 760 mmHg lookchem.com
Flash Point 81.1°C lookchem.com
IUPAC Name 5-methylnonan-5-ol uni.lu

The table below lists the names of the chemical compounds mentioned in this article.

Advanced Analytical Methodologies for 5 Methyl 5 Nonanol Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for isolating and evaluating the purity of 5-Methyl-5-nonanol. The selection of a specific chromatographic technique is dictated by the compound's volatility and the analytical goal, such as assessing enantiomeric composition.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. However, direct GC analysis of alcohols can sometimes be challenging due to peak tailing caused by hydrogen bonding interactions with the stationary phase. Method development often focuses on mitigating these effects and achieving optimal separation.

Research on similar secondary alcohols, such as 4-methyl-5-nonanol (B104968), provides a framework for developing quantitative GC methods. researchgate.net Optimization involves several key parameters:

Column Selection : A capillary column with a non-polar or mid-polar stationary phase is typically chosen. For instance, a DB-5 or HP-5 column (5% phenyl-polymethylsiloxane) offers good resolution for a wide range of organic compounds. researchgate.netnih.gov

Temperature Programming : A gradient temperature program is essential for ensuring the efficient elution of the analyte while separating it from other volatile components. A typical program might start at a lower temperature (e.g., 60-70°C) and ramp up at a controlled rate (e.g., 5-20°C/min) to a final temperature (e.g., 130-230°C). researchgate.netgoogle.com

Carrier Gas : Helium is a commonly used carrier gas due to its inertness and efficiency, with a typical flow rate of around 1.5 ml/min. researchgate.net

Injector and Detector : A split/splitless injector is used to introduce the sample, with the temperature set high enough (e.g., 250°C) to ensure rapid volatilization. bioline.org.brfmach.it A Flame Ionization Detector (FID) is commonly employed for its high sensitivity to hydrocarbons. researchgate.netgoogle.com

Derivatization : To improve peak shape and reduce tailing, alcohols can be converted into less polar derivatives, such as their trifluoroacetyl esters. This approach has been successfully applied to the quantitative analysis of secondary alcohol pheromones. researchgate.net

Table 1: Example GC Method Parameters for Analysis of Methyl-Nonanol Isomers

Parameter Setting Source
GC System Capillary Gas Chromatograph google.com
Column DB-5 (30 m x 0.25 mm x 0.25 µm) google.com
Carrier Gas Helium researchgate.netgoogle.com
Flow Rate 1.55 mL/min google.com
Injector Split/Splitless researchgate.net
Detector Flame Ionization Detector (FID) researchgate.netgoogle.com
Column Temperature Initial: 70°C, Ramp: 5°C/min, Final: 230°C google.com

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing compounds that are non-volatile or thermally unstable. thermofisher.com Since this compound is volatile, HPLC is not used for its direct analysis. Instead, it is applied to the analysis of its non-volatile derivatives. rsc.orgstaffs.ac.uk

The primary reason for derivatizing this compound for HPLC analysis is to attach a chromophore (a light-absorbing group) to the molecule. This allows for detection using a standard UV-Vis detector, which is common in HPLC systems. The derivatization reaction targets the hydroxyl (-OH) group of the alcohol.

Potential derivatization strategies include reacting the alcohol to form:

Esters : Such as benzoates or p-nitrobenzoates, which have strong UV absorbance.

Carbamates : Formed by reacting the alcohol with an isocyanate, such as phenyl isocyanate.

Once derivatized, reversed-phase HPLC is typically used for separation. mdpi.com Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve a sharp, well-resolved peak for the derivative. mdpi.com

This compound possesses a chiral center at the C5 position, meaning it exists as a pair of enantiomers (R and S forms). Enantiomers have identical physical properties in an achiral environment, requiring specialized chiral separation techniques to distinguish them. researchgate.net Chiral chromatography, either by GC or HPLC, is used to separate the enantiomers and determine the enantiomeric excess (ee), which is a measure of chiral purity. libretexts.org

The separation is achieved using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. researchgate.net

For volatile compounds like this compound, chiral GC is highly effective.

Chiral GC Columns : These columns often use derivatives of cyclodextrins (like CYCLODEX-B) as the CSP. google.com The selection of the specific CSP is crucial and often requires screening different columns to find one that provides adequate resolution for the target enantiomers. nih.gov

For non-volatile derivatives, chiral HPLC can be used.

Chiral HPLC Columns : Polysaccharide-based CSPs (e.g., those coated with cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of analytes. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. libretexts.org

Table 2: Example Chiral GC Conditions for Isomer Separation

Parameter Setting Source
GC System Capillary Gas Chromatograph google.com
Column CYCLODEX-B (30 m x 0.25 mm x 0.25 µm) google.com
Carrier Gas Helium google.com
Flow Rate 1.55 mL/min google.com
Detector Flame Ionization Detector (FID) google.com
Column Temperature Initial: 70°C, Ramp: 5°C/min, Final: 230°C google.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

Coupled Analytical Techniques for Comprehensive Analysis

Coupling chromatography with mass spectrometry provides a powerful tool for both the identification and precise quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique that combines the separation power of GC with the detection and identification capabilities of MS. derpharmachemica.com For a volatile compound like this compound, GC-MS is an ideal analytical method. bioline.org.br

The process involves:

Separation (GC) : The sample is injected into the GC, where individual components are separated based on their volatility and interaction with the column's stationary phase. stechnolock.com

Ionization and Detection (MS) : As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. In the source, molecules are typically bombarded with electrons (Electron Impact ionization, EI), causing them to fragment into a set of characteristic, charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. nih.gov

The resulting mass spectrum serves as a molecular "fingerprint" that is highly specific to the compound's structure. By comparing the obtained spectrum with a library of known spectra (such as the NIST library), the identity of this compound can be confirmed with high confidence. nih.gov Furthermore, the area of the chromatographic peak is proportional to the amount of the compound, allowing for accurate quantification. derpharmachemica.com

Table 3: Typical GC-MS System Parameters

Parameter Setting Source
GC Column DB-5MS or HP-5 MS (e.g., 30 m x 0.25 mm) nih.govnih.gov
Carrier Gas Helium, ~1.0-1.2 mL/min bioline.org.brfmach.it
Injector Temp. 250°C bioline.org.br
Oven Program Temperature ramp (e.g., start 40-60°C, ramp 5-10°C/min) bioline.org.brnih.gov
Ionization Mode Electron Impact (EI), 70 eV derpharmachemica.com
Mass Analyzer Quadrupole bioline.org.br
Scan Range m/z 30-600 nih.gov
Ion Source Temp. 230-250°C bioline.org.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that is indispensable for the analysis of non-volatile, polar, or thermally labile compounds. thermofisher.comlupinepublishers.com While GC-MS is more direct for analyzing this compound itself, LC-MS becomes essential when studying its non-volatile derivatives or its presence in complex biological matrices where extensive sample cleanup would otherwise be required. nih.gov

Key aspects of LC-MS applications include:

Interface : A critical component of an LC-MS system is the interface that connects the LC outlet to the MS inlet. This interface must remove the liquid mobile phase and generate gas-phase ions from the analyte. Common interfaces include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). lupinepublishers.com ESI is particularly gentle and well-suited for polar, pre-charged, or large molecules, while APCI is effective for less polar compounds. lupinepublishers.com

Applications : In the context of this compound research, LC-MS would be the preferred method for analyzing derivatives created for HPLC (as described in 8.1.2). The mass spectrometer adds a layer of certainty to the identification of the derivative and can provide structural information. It is also a cornerstone of metabolomics studies, where it can be used to detect and quantify metabolites of this compound in biological fluids. nih.govmdpi.com The high sensitivity and selectivity of LC coupled with tandem mass spectrometry (LC-MS/MS) make it the "gold standard" for many pharmacotoxicological analyses. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Quantification and Impurity Profiling

The precise quantification of this compound and the comprehensive identification of its impurities are critical for ensuring its purity and understanding its chemical properties in various research contexts. Advanced spectroscopic methods, often coupled with chromatographic separation, provide the necessary sensitivity and specificity for these analytical challenges. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental tools for both structural elucidation and quantitative analysis.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a particularly powerful technique for the analysis of volatile compounds like this compound. mdpi.com This method allows for the separation of the target compound from a complex matrix, followed by its identification and quantification based on its unique mass spectrum. rsc.org The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its identification. nist.gov For quantitative purposes, a flame ionization detector (GC-FID) can also be employed due to its high sensitivity and wide linear range for organic compounds. mdpi.com The development of a robust quantitative method would involve establishing key analytical parameters such as the limit of detection (LOD) and limit of quantitation (LOQ). researchgate.net

Infrared (IR) spectroscopy is another valuable tool, providing information about the functional groups present in the molecule. The IR spectrum of this compound shows a characteristic broad absorption band corresponding to the hydroxyl (O-H) group, a key feature for its identification. nist.gov

Impurity profiling is essential to describe the identified and unidentified impurities present in a substance. ijrti.org These impurities can originate from the synthesis process (e.g., unreacted starting materials, by-products) or from degradation during storage. researchgate.net Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are instrumental in separating, identifying, and quantifying these minor components. ijrti.orgajrconline.org For instance, in the synthesis of related tertiary alcohols via Grignard reactions, potential impurities could include residual starting materials like ketones or aldehydes, as well as by-products from side reactions. researchgate.netnist.gov

The characterization of impurities often involves a combination of spectroscopic methods. After initial detection and separation by chromatography, techniques like MS and NMR are used to elucidate the structures of these minor components. ijrti.org

Spectroscopic Data for this compound

The following table summarizes key spectroscopic data used for the identification of this compound.

Spectroscopic TechniqueKey Data and ObservationsReference
Mass Spectrometry (MS) Provides a unique fragmentation pattern upon electron ionization for identification. nist.gov
Infrared (IR) Spectroscopy Displays a characteristic broad absorption band for the hydroxyl (-OH) functional group. nist.gov
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectra provide detailed information on the molecular structure. nih.gov

Note: Specific spectral data such as chemical shifts (δ) for NMR or mass-to-charge ratios (m/z) for MS can be found in spectral databases like the NIST WebBook. nist.govnist.gov

Impurity Profiling and Analytical Methods

Effective impurity profiling relies on high-resolution separation techniques combined with sensitive spectroscopic detection.

Potential Impurity TypeAnalytical MethodologyPurposeReference
Starting Materials Gas Chromatography-Mass Spectrometry (GC-MS)Detection and quantification of residual reactants from synthesis. mdpi.comgoogle.com
Synthesis By-products Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MSSeparation and structural elucidation of unintended compounds formed during the reaction. ijrti.orgajrconline.org
Degradation Products High-Performance Liquid Chromatography (HPLC), GC-MSIdentification of compounds formed over time due to storage conditions (e.g., oxidation). researchgate.net
Isomeric Impurities Chiral Chromatography, High-Resolution GCSeparation and quantification of other isomers of methyl-nonanol. nih.govgoogle.com

This table presents general methodologies for impurity profiling applicable to organic compounds like this compound. Specific impurities would be dependent on the synthesis route employed.

Conclusion and Outlook

Summary of Key Research Findings on 5-Methyl-5-nonanol

Research into this compound, a tertiary alcohol with the chemical formula C10H22O, has yielded several significant findings, primarily centered on its role in chemical ecology. nist.govnist.gov The most prominent discovery is its identification as a key component of the male-produced aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a major pest of palm trees. google.comresearchgate.net This pheromone is typically a mixture of this compound (also referred to as ferrugineol) and 4-methyl-5-nonanone (B104976), often in a 9:1 ratio. scispace.comresearchgate.net This discovery has been pivotal, establishing the compound's crucial role in the synchronized mass attacks by the weevil on host palms. researchgate.net

Significant effort has been dedicated to the chemical synthesis of this compound. Various synthetic routes have been established, including the reaction of 2-methyl-1-pentanal with organometallic reagents like n-butyllithium or the more convenient butylmagnesiumbromide. scispace.comgoogleapis.com Another common approach is the reduction of the corresponding ketone, 4-methyl-5-nonanone. google.comgoogle.com Research has focused on developing efficient, high-yield, and cost-effective synthesis processes to enable large-scale production for pest management applications. google.comgoogle.com The chemical structure and purity of synthetic this compound have been confirmed through various analytical methods, with spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra being well-documented. nist.govscispace.com A primary application stemming from this research is its use as a lure in traps for monitoring and mass trapping of the red palm weevil, forming a cornerstone of many integrated pest management programs for this invasive species. scispace.comresearchgate.netbiosynth.com

Table 1: Key Research Findings on this compound

Research Area Key Findings
Chemical Identity A tertiary alcohol, also known as 2-Butyl-2-hexanol, with the formula C10H22O. nist.govnist.gov
Biological Role A major component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus). researchgate.netresearchgate.netresearchgate.net
Synthesis Can be synthesized via the Grignard reaction using butylmagnesiumbromide and 2-methyl-1-pentanal or by the reduction of 4-methyl-5-nonanone. google.comscispace.comgoogle.com

| Application | Widely used in traps for the monitoring and control of red palm weevil populations. scispace.comresearchgate.net |

Identification of Remaining Research Challenges and Knowledge Gaps

Despite the progress made, several research challenges and knowledge gaps persist. A significant challenge lies in the stereoselective synthesis of this compound. researchgate.net While the weevils naturally produce a single stereoisomer, many chemical synthesis methods result in a diastereomeric mixture (syn- and anti-forms). google.comscispace.com Developing highly efficient and selective catalytic methods to produce the specific, most biologically active stereoisomer remains a key objective in synthetic organic chemistry. chinesechemsoc.orgsioc-journal.cn

Furthermore, while the synthesis has been optimized to move away from hazardous and expensive reagents, achieving high-purity, high-yield production that is economically viable for large-scale agricultural use continues to be a challenge. google.comgoogle.com There is a need for continued innovation in process chemistry to improve efficiency and reduce costs.

From a biological perspective, while the role of this compound as a pheromone for R. ferrugineus is well-established, its potential chemical ecological functions in other insect species are less understood. researchgate.net The full spectrum of its biological activity is another area with knowledge gaps; research has been heavily concentrated on its pheromonal properties, with other potential bioactivities remaining largely unexplored. mdpi.com Additionally, there is a broader lack of understanding regarding the environmental fate and reactivity of such compounds on natural surfaces, for instance, the multiphase reactivity of alcohols on leaf surfaces with atmospheric oxidants. acs.org

Table 2: Identified Research Gaps for this compound

Category Identified Gap or Challenge
Asymmetric Synthesis Developing highly stereoselective synthesis to produce the single, most active isomer, as current methods often yield mixtures. researchgate.netchinesechemsoc.org
Process Optimization Improving the economic viability and efficiency of large-scale synthesis for pest control applications. google.comgoogle.com
Ecological Scope Limited understanding of its role as a semiochemical for insect species other than the red palm weevil. researchgate.net

| Biological Activity | Lack of comprehensive studies on biological activities beyond its established pheromonal function. mdpi.com |

Future Prospects and Emerging Research Avenues for this compound

The future of research on this compound is promising, with several emerging avenues. A primary focus will likely be the enhancement of its application in sustainable agriculture. This includes refining mass production methodologies, formulating novel and more effective delivery systems for use in pheromone traps, and conducting comprehensive field trials to optimize its efficacy in integrated pest management (IPM) strategies. researchgate.netresearchgate.net

Advances in catalysis, particularly in asymmetric synthesis, present a significant opportunity. researchgate.net Future research is expected to yield more sophisticated catalysts that can facilitate the highly enantioselective and diastereoselective synthesis of chiral tertiary alcohols like this compound. chinesechemsoc.orgthieme-connect.com This would not only improve the efficacy of pheromone lures but also align with the broader importance of chiral tertiary alcohols as valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netsioc-journal.cn

Emerging research may also broaden the scope of its utility. Investigating the compound's effect on a wider range of species could uncover new applications in chemical ecology. researchgate.net Furthermore, as the study of alcohol chemistry advances into areas like biotechnology and renewable energy, there may be unforeseen opportunities to utilize this compound or its derivatives in novel technological applications. ijrpr.com Continued interdisciplinary research will be crucial to unlocking the full potential of this versatile compound.

Table 3: Compound Names Mentioned

Compound Name
This compound
4-Methyl-5-nonanone
2-Butyl-2-hexanol
2-Methyl-1-pentanal
n-Butyllithium
Butylmagnesiumbromide

Q & A

Basic Research Questions

Q. How can the molecular structure of 5-methyl-5-nonanol be confirmed experimentally?

  • Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) to analyze carbon-hydrogen frameworks and verify hydroxyl group placement. Gas-liquid chromatography (GLC) with authentic samples (co-injection) is critical for retention time matching . Computational tools like ball-and-stick 3D models and SMILES strings (e.g., CCCCC(C)(O)CCCC) provide structural validation .

Q. What are common synthetic routes for this compound, and how can yield optimization be approached?

  • Methodological Answer : Grignard reactions or catalytic hydrogenation of ketones are typical methods. For example, reducing 5-methyl-5-nonanone yields the alcohol. Yield optimization involves controlling reaction conditions (temperature, catalyst loading) and monitoring by-products via techniques like thin-layer chromatography (TLC). A reported yield of 29% highlights the need for iterative parameter adjustments .

Q. How should researchers assess the purity of synthesized this compound?

  • Methodological Answer : Combine chromatographic methods (GLC, HPLC) with melting point analysis of derivatives (e.g., 2,4-dinitrophenylhydrazones) to confirm purity. Discrepancies in melting points (e.g., 107–109°C vs. literature 109–110°C) may indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can quantitative structure-property relationship (QSPR) models predict this compound’s physicochemical properties?

  • Methodological Answer : Develop QSPR models using descriptors like molecular weight (158.28 g/mol), rotatable bonds (6), and hydroxyl group position. Validate predictions (e.g., logP, boiling point) against experimental data from thermochemical studies (e.g., heat capacity measurements at 278.1–68.1 K) . Machine learning integration improves accuracy for properties like solubility and vapor pressure .

Q. How should researchers resolve contradictions in thermodynamic data across studies (e.g., heat capacity values)?

  • Methodological Answer : Perform regression analysis on conflicting datasets (e.g., polynomial fitting for heat capacity vs. temperature) to identify systematic errors. Cross-reference experimental conditions (calorimeter type, sample purity ≥97%) and validate using standardized protocols (e.g., ASTM methods). Discrepancies may arise from impurities or calibration drift .

Q. What experimental design strategies are suitable for studying this compound’s stability in varying solvents?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity/temperature. Monitor degradation via gas chromatography-mass spectrometry (GC-MS) and compare kinetic rates across solvents (polar vs. nonpolar). Use Arrhenius plots to extrapolate shelf-life and identify degradation products .

Q. How can researchers integrate computational chemistry to explore this compound’s reaction mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., acid-catalyzed dehydration). Compare computed activation energies with experimental kinetic data. Validate transition states using frequency calculations and isotopic labeling studies .

Methodological Notes

  • Data Presentation : Adhere to IUPAC nomenclature and report numerical data with precision aligned with instrument capabilities (e.g., ±0.1°C for melting points) .
  • Ethical Reporting : Disclose statistical significance thresholds (e.g., p < 0.05) and avoid overgeneralizing results without replication .
  • Literature Integration : Use systematic reviews (e.g., PubMed, SciFinder®) to contextualize findings and address knowledge gaps .
    05 文献检索Literature search for meta-analysis
    02:58

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.